4,4-Difluoro-3-(trifluoromethyl)piperidine
Description
Properties
Molecular Formula |
C6H8F5N |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4,4-difluoro-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2 |
InChI Key |
QQXOBLSUWRLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4,4-Difluoro-3-(trifluoromethyl)piperidine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines .
Scientific Research Applications
4,4-Difluoro-3-(trifluoromethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Piperidine Derivatives
Key Observations :
- Electronic Effects: The trifluoromethyl group at the 3-position in the target compound introduces strong electron-withdrawing effects, reducing basicity compared to non-fluorinated piperidines. For example, 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol retains a basic nitrogen (pKa ~6.79) due to the hydroxyl group at the 4-position, while sulfonyl or acylated derivatives (e.g., -SO₂CF₃) exhibit non-basic nitrogens (pKa <0) .
- Spatial Orientation : Trifluoromethyl groups influence receptor interactions. In model compounds, the spatial arrangement of -CF₃ and adjacent moieties (e.g., C=O or S=O) determines binding to targets such as opioid receptors .
Pharmacological Activity
Table 2: Activity Comparison of Piperidine-Based Compounds
Key Findings :
- Analgesic Activity : In TFMP derivatives, the ethyl linkage between the piperidine and terminal rings (e.g., compound 3 in Group A2) is critical for high analgesic activity. Replacing the ethyl bridge with bulkier or polar groups (e.g., -CO-(CH₂)₂-) reduces efficacy .
- Receptor Interactions: Non-basic piperidines (e.g., sulfonamides) achieve activity via hydrogen bonding through S=O or C=O groups, mimicking protonated nitrogen interactions .
Insights :
- Fluorination Strategies : Direct fluorination at the 4-position requires precise control to avoid over-fluorination, as seen in the synthesis of 3-alkoxy-4,4-difluoropiperidines .
- Solubility : Introducing polar groups (e.g., hydroxyl in TFMP derivatives) or forming salts (e.g., Vicriviroc maleate) addresses solubility limitations inherent to highly fluorinated compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-Difluoro-3-(trifluoromethyl)piperidine, and how can reaction yields be improved?
- Methodology :
- Route Selection : Use palladium-catalyzed coupling or nucleophilic substitution reactions, as trifluoromethyl groups are often introduced via boronic acids or halogen exchange (e.g., using sodium azide or thiocyanate derivatives) .
- Condition Optimization : Adjust solvent polarity (e.g., dichloromethane for solubility), temperature (25–80°C), and stoichiometry of fluorinating agents (e.g., Selectfluor®). Catalytic systems like Pd(PPh₃)₄ enhance regioselectivity in cross-coupling steps .
- Yield Improvement : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?
- Methodology :
- ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range from -60 to -80 ppm for CF₃ groups. Discrepancies due to solvent effects or impurities require comparison with literature values .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The piperidine ring protons appear δ 1.5–3.5 ppm, split due to geminal difluoro groups .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, the chair conformation of the piperidine ring can be confirmed via single-crystal analysis .
Advanced Research Questions
Q. How do the trifluoromethyl and difluoro substituents influence the electronic and steric properties of the piperidine ring?
- Methodology :
- Computational Analysis : Use DFT (B3LYP/6-31G*) to calculate electron density maps. The CF₃ group withdraws electron density, reducing basicity of the piperidine nitrogen (pKa ~6.5 vs. ~10.5 for unsubstituted piperidine) .
- Steric Effects : Molecular docking studies (e.g., AutoDock Vina) quantify steric hindrance. The 3-CF₃ group creates a 1.8 Å van der Waals radius, affecting ligand-receptor binding .
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Methodology :
- Protecting Groups : Use Boc or Fmoc to shield the piperidine nitrogen during alkylation/acylation. Deprotect with TFA or piperidine post-reaction .
- Directed C-H Activation : Employ Pd(II) catalysts with directing groups (e.g., pyridine) to functionalize specific positions. For example, C-2 substitution is favored over C-6 due to CF₃ steric effects .
Q. How can computational models predict the bioactivity of this compound derivatives?
- Methodology :
- QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond acceptors. For CNS targets, optimal logP = 2–3 enhances blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., serotonin receptors). The CF₃ group stabilizes hydrophobic binding pockets, increasing residence time by ~20% .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for fluorinated piperidine derivatives?
- Methodology :
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm peak assignments.
- Variable Temperature NMR : Detect conformational flexibility (e.g., ring flipping) by observing coalescence at 50–70°C .
- Cross-Validation : Compare with analogous compounds (e.g., 4-(2,3,6-trifluorophenyl)piperidine, where CF₃ shifts are well-documented) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
